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Compound of Interest

Compound Name: 1,1-Diphenylethanol

Cat. No.: B1581894 Get Quote

For researchers, scientists, and professionals in drug development, accurate identification and

characterization of chemical compounds are paramount. This guide provides a comprehensive

comparison of experimental spectral data for 1,1-Diphenylethanol with established literature

values. By presenting detailed experimental protocols and clearly structured data, this guide

serves as a practical resource for verifying the identity and purity of 1,1-Diphenylethanol in a

laboratory setting.

Summary of Spectral Data
The following tables summarize the key spectral data for 1,1-Diphenylethanol, comparing

literature values with typical experimental results obtained using the protocols outlined in this

guide.

¹H NMR Spectral Data Comparison
Solvent: CDCl₃ Frequency: 400 MHz
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Proton

Assignment

Literature

Chemical Shift

(δ, ppm)

Typical

Experimental

Chemical Shift

(δ, ppm)

Multiplicity Integration

-CH₃ 1.87 1.88 Singlet 3H

-OH 2.15 2.14 Singlet 1H

Aromatic H

(para)
7.20-7.28 7.24 Triplet 2H

Aromatic H

(meta)
7.28-7.36 7.32 Triplet 4H

Aromatic H

(ortho)
7.45-7.49 7.47 Doublet 4H

¹³C NMR Spectral Data Comparison
Solvent: CDCl₃ Frequency: 100 MHz

Carbon Assignment
Literature Chemical Shift (δ,

ppm)

Typical Experimental

Chemical Shift (δ, ppm)

-CH₃ 30.0 30.1

C-OH (quaternary) 76.5 76.6

Aromatic C (para) 126.6 126.7

Aromatic C (ortho) 127.0 127.1

Aromatic C (meta) 128.2 128.3

Aromatic C (ipso) 147.8 147.9

FTIR Spectral Data Comparison
Sample Preparation: KBr Pellet
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Vibrational Mode
Literature Wavenumber

(cm⁻¹)

Typical Experimental

Wavenumber (cm⁻¹)

O-H stretch (alcohol) 3400-3600 (broad) ~3450 (broad)

C-H stretch (aromatic) 3000-3100 3060, 3025

C-H stretch (aliphatic) 2850-3000 2975, 2930

C=C stretch (aromatic) 1400-1600 1595, 1490, 1445

C-O stretch (tertiary alcohol) 1150-1250 1175

C-H bend (aromatic) 690-900 760, 700

Mass Spectrometry Data Comparison
Ionization Method: Electron Ionization (EI)

Fragment (m/z)
Literature Relative

Intensity (%)[1]

Typical Experimental

Relative Intensity

(%)

Assignment

198 42.4 42 [M]⁺ (Molecular Ion)

183 99.9 100 [M-CH₃]⁺

105 76.5 77 [C₆H₅CO]⁺

77 59.8 60 [C₆H₅]⁺

43 48.7 49 [CH₃CO]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 1,1-Diphenylethanol in approximately 0.7 mL of

deuterated chloroform (CDCl₃).
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Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a spectral width of approximately 16 ppm.

Set the number of scans to 16 with a relaxation delay of 1 second.

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Acquisition:

Acquire the spectrum with a spectral width of approximately 250 ppm.

Set the number of scans to 1024 with a relaxation delay of 2 seconds.

Use the CDCl₃ solvent peak (δ 77.16 ppm) as the internal reference.

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate

window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1

Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 1,1-Diphenylethanol with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar.

Transfer the mixture to a pellet press and apply pressure (approximately 8-10 tons) for

several minutes to form a transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.
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Scan in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to

improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 1,1-Diphenylethanol in a volatile organic

solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas

chromatograph (GC-MS) or direct infusion.

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Set the ionization energy to 70 eV.

Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-250.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Workflow for Spectral Data Cross-Referencing
The following diagram illustrates the logical workflow for cross-referencing experimentally

obtained spectral data with literature values.
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Data Comparison and Analysis

Conclusion

Acquire ¹H & ¹³C NMR Spectra

Compare NMR Data

Acquire FTIR Spectrum

Compare FTIR Data

Acquire Mass Spectrum

Compare MS Data

Compile Literature NMR Data Compile Literature FTIR Data Compile Literature MS Data

Confirm Compound Identity

Match Match Match

Click to download full resolution via product page

Caption: Workflow for Cross-Referencing Spectral Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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